Triisobutyl borate

Descripción general

Descripción

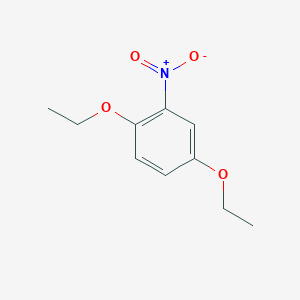

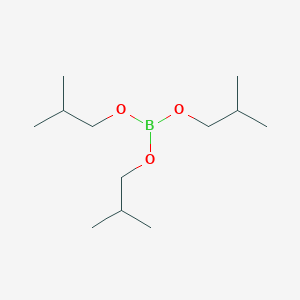

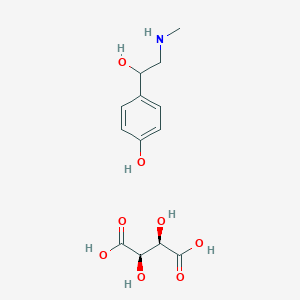

Triisobutyl borate is a chemical compound with the molecular formula C12H27BO3 . It is also known by other names such as tris(2-methylpropyl) borate, Boric acid, triisobutyl ester, and Boric acid (H3BO3), tris(2-methylpropyl) ester .

Molecular Structure Analysis

The molecular structure of Triisobutyl borate includes boron atoms coordinated to three oxygen atoms forming BO3 triangles . The molecule contains a total of 42 bonds, including 15 non-H bonds and 9 rotatable bonds .

Chemical Reactions Analysis

Borate esters, such as Triisobutyl borate, have been studied for their tribological properties . In one study, Trimethylborate (TMB) was used as a model molecule for the borate chemical function. The study found that the reduction in friction was induced by the formation of a tribofilm of iron oxide partially digested by a borate glass network .

Physical And Chemical Properties Analysis

Triisobutyl borate has a molecular weight of 230.15 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 9 rotatable bonds . The compound has a topological polar surface area of 27.7 Ų . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .

Aplicaciones Científicas De Investigación

Materials Science

Application Summary

Triisobutyl borate is utilized in materials science for the modification of polymers, enhancing their properties for various applications.

Methods of Application

The compound is often used as a crosslinking agent in polymer matrices. By controlling the pH during sample preparation, the degree of crosslinking can be adjusted, affecting the mechanical and thermal properties of the resulting films .

Results and Outcomes

Studies have shown that the addition of Triisobutyl borate can lead to improved mechanical strength, elastic moduli, and thermal stabilities of the polymers. The specific outcomes depend on the concentration and conditions under which the borate is applied .

Chemistry

Application Summary

In chemistry, Triisobutyl borate serves as a reagent for various organic synthesis processes, including esterification and transesterification reactions.

Methods of Application

It is used to catalyze the formation of amide bonds from carboxylic acids and amines, offering a more efficient and safer alternative to traditional methods .

Results and Outcomes

The use of Triisobutyl borate in these reactions has led to the synthesis of complex amides with significant improvements in yield and purity, as well as a reduction in waste products .

Medical Research

Application Summary

In medical research, borate-based materials, including Triisobutyl borate, are explored for their use in in vivo dosimetry, particularly in radiation therapy.

Methods of Application

Thermoluminescent materials doped with borate compounds are prepared using various techniques and irradiated with different types of radiation for dosimetry purposes .

Results and Outcomes

These materials have shown promising results in accurately measuring radiation doses received by patients during therapy, which is crucial for treatment efficacy and safety .

Environmental Science

Application Summary

Triisobutyl borate finds applications in environmental science as a catalyst for the sustainable synthesis of complex amides, contributing to green chemistry initiatives.

Methods of Application

It catalyzes the amidation process under milder conditions compared to conventional methods, reducing the environmental impact .

Results and Outcomes

The method has been successful in synthesizing a wide range of functionalized amide derivatives, important for pharmaceuticals and materials science, with reduced waste and energy consumption .

Industrial Processes

Application Summary

In industrial processes, Triisobutyl borate is used in the manufacture of glass, ceramics, and as a flux in metallurgical applications.

Methods of Application

It acts as a fluxing agent, combining with metallic oxides to bring them to the surface of the melt as slag, which can be removed to improve the quality of the final product .

Results and Outcomes

The addition of borate compounds has led to the production of higher quality steel and non-ferrous metals, with improved properties such as corrosion resistance and formability .

Electronics

Application Summary

In the field of electronics, Triisobutyl borate is investigated for its potential use in transient electronics, which are designed to disintegrate after stable operation.

Methods of Application

Borate glasses, which can be prepared from Triisobutyl borate, are used as soluble substrates in the fabrication of transient electronic devices .

Results and Outcomes

These devices show promise in reducing electronic waste by utilizing materials that can dissolve or disintegrate in the environment after fulfilling their purpose .

This analysis provides a glimpse into the versatile applications of Triisobutyl borate across various scientific fields, showcasing its importance in advancing research and industrial practices.

Agriculture

Application Summary

Triisobutyl borate is used in agriculture as a micronutrient to address boron deficiency in plants, which is essential for their growth and development.

Methods of Application

It is applied as a foliar spray or soil amendment in a diluted form to ensure proper distribution and absorption by the plants .

Results and Outcomes

The application of Triisobutyl borate has been shown to improve crop yields, enhance fruit quality, and increase resistance to diseases by providing the necessary boron uptake .

Fire Retardancy

Application Summary

In the field of fire retardancy, Triisobutyl borate is incorporated into materials to reduce flammability and improve fire resistance.

Methods of Application

It is mixed with polymers or applied as a coating on textiles and other materials to impart flame-retardant properties .

Results and Outcomes

Materials treated with Triisobutyl borate exhibit delayed ignition, reduced flame spread, and lower heat release rates during combustion .

Nanotechnology

Application Summary

Triisobutyl borate plays a role in nanotechnology as a precursor for the synthesis of boron-containing nanomaterials with unique properties.

Methods of Application

It is used in chemical vapor deposition processes to form thin films or nanostructures of borides and boron nitrides .

Results and Outcomes

The resulting nanomaterials demonstrate exceptional hardness, thermal stability, and electronic properties, making them suitable for various high-tech applications .

Catalysis

Application Summary

Triisobutyl borate is employed as a catalyst in organic reactions, promoting efficiency and selectivity in chemical transformations.

Methods of Application

It catalyzes reactions such as hydroboration, where unsaturated organic compounds are converted into organoboranes, which are intermediates in organic synthesis .

Results and Outcomes

The use of Triisobutyl borate in catalysis leads to higher reaction rates, cleaner products, and the possibility of conducting reactions under milder conditions .

Conservation Science

Application Summary

In conservation science, Triisobutyl borate is used for the preservation of wood and other organic materials against decay and insect damage.

Methods of Application

It is applied as a preservative treatment, penetrating deep into the wood to protect it from fungi and wood-boring insects .

Results and Outcomes

Treated materials show increased longevity and resistance to biodegradation, ensuring the preservation of cultural heritage artifacts .

Energy Storage

Application Summary

Triisobutyl borate is investigated for its potential use in energy storage systems, particularly in the development of high-capacity batteries.

Methods of Application

It is used in the synthesis of solid electrolytes and as an additive in electrolyte solutions to improve ionic conductivity and battery performance .

Results and Outcomes

Batteries incorporating Triisobutyl borate exhibit enhanced charge/discharge cycles, higher energy density, and improved overall efficiency .

These applications highlight the versatility of Triisobutyl borate in advancing various scientific and industrial fields, contributing to innovations and improvements in technology and sustainability.

Exploring further, Triisobutyl borate’s versatility extends to several other scientific research applications:

Optoelectronics

Application Summary

Triisobutyl borate is used in the production of optoelectronic devices due to its role in the synthesis of borate crystals that exhibit unique optical properties.

Methods of Application

It serves as a precursor in the growth of borate crystals through methods like the flux melt technique, where it is combined with other elements to form crystals with desired optical characteristics .

Results and Outcomes

The borate crystals grown from Triisobutyl borate are used in lasers, sensors, and other devices that require materials with precise optical properties, such as high refractive indices and non-linear optical behavior .

Antibacterial Applications

Application Summary

Triisobutyl borate is investigated for its potential use in antibacterial applications, particularly in the formulation of bioactive glasses that release antimicrobial agents.

Methods of Application

Borate bioactive glasses doped with silver ions are created to dissolve at controlled rates, releasing silver in a manner that effectively inhibits bacterial growth .

Results and Outcomes

These bioactive glasses have shown efficacy against common pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with the potential for use in medical devices, dental products, and cosmetics .

Sealing and Passivation

Application Summary

In industrial manufacturing, Triisobutyl borate is utilized for sealing and passivation processes in electronics due to its low melting and softening temperatures.

Methods of Application

It is used in combination with other oxides to create borate glasses that act as seals or protective layers for electronic components, providing chemical durability and stability .

Results and Outcomes

The application of these borate glasses in electronics has led to improved longevity and performance of devices, with better protection against environmental factors .

Crystal Chemistry

Application Summary

Triisobutyl borate contributes to the field of crystal chemistry by aiding in the synthesis of high-performance crystalline borate materials.

Methods of Application

It is used in the preparation of crystalline borate materials that are then studied for their physical properties and potential applications in various technologies .

Results and Outcomes

The crystalline borate materials synthesized with the help of Triisobutyl borate have been found to possess interesting physical properties, making them promising candidates for future practical applications .

Glass Manufacturing

Application Summary

Triisobutyl borate finds application in glass manufacturing, where it is used to produce borate glasses with specific properties.

Methods of Application

It is incorporated into glass formulations to lower melting and softening temperatures, making the glass processing more efficient .

Results and Outcomes

The resulting borate glasses have unique properties such as improved chemical durability and are used in applications that require specific glass characteristics .

Advanced Coatings

Application Summary

Triisobutyl borate is explored for use in advanced coatings that require materials with specific thermal and mechanical properties.

Methods of Application

It is used to modify the composition of coatings, imparting properties like heat resistance and mechanical strength .

Results and Outcomes

Coatings developed with Triisobutyl borate have shown enhanced performance, withstanding harsh conditions and extending the life of the coated materials .

Safety And Hazards

When handling Triisobutyl borate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Propiedades

IUPAC Name |

tris(2-methylpropyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJSLDBKUGXPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C)C)(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157278 | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisobutyl borate | |

CAS RN |

13195-76-1 | |

| Record name | Boric acid (H3BO3), tris(2-methylpropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PG38QC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)

![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)